5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
- 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C<sub>5</sub>H<sub>6</sub>N<sub>2</sub>O<sub>2</sub> . It is also known as 1-Methyl-4-pyrazolecarboxylic acid .
- The compound is a white to pale yellow crystalline solid or powder.
- It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohols, but insoluble in water.
- The melting point is approximately 107-109°C .
- It is stable under normal temperature and pressure conditions.
Synthesis Analysis
- The synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid involves several steps:
- The starting material is 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate (1) , obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine.
- Basic hydrolysis of compound (1) yields the target compound, 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (2) .
Molecular Structure Analysis
- Compound (2) has been characterized by various techniques:
- 1H and 13C NMR (solution in DMSO)
- Fourier transform infrared (FT-IR) spectroscopy
- Thermo gravimetric analysis
- Single-crystal X-ray diffraction (crystallized in the space group P2<sub>1</sub>/n of monoclinic system)
Chemical Reactions Analysis
- The chemical reactions involving 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid have not been explicitly mentioned in the retrieved information. However, further studies and investigations could explore its reactivity and potential reactions.
Physical And Chemical Properties Analysis
- The compound is a stable solid with a melting point of approximately 107-109°C .
- It is soluble in some organic solvents but insoluble in water.
- Additional physical and chemical properties would require further experimental characterization.
Scientific Research Applications
1. Anti-Tobacco Mosaic Virus (TMV) Activity
- Application Summary: This compound has been used in the synthesis of novel pyrazole amide derivatives, which target the TMV PC protein .
- Methods of Application: The compound was reacted with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles to produce the derivatives .
- Results: Preliminary bioassays indicated that all the compounds acted against the tobacco mosaic virus (TMV) with different in vivo and in vitro modes at 500 μg/mL and were found to possess promising activity . Especially, one compound showed the most potent biological activity against TMV compared to ningnanmycin .
2. Synthesis of Pyrazole Derivatives
- Application Summary: The compound is used as a building block in the synthesis of various pyrazole derivatives .
- Methods of Application: Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used .
- Results: Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
3. Synthesis of Anti-Microbial Compounds
- Application Summary: This compound is a useful reagent for the synthesis of anti-microbial compounds .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The resulting anti-microbial compounds could potentially be used in the treatment of various infections .
4. Synthesis of Insecticides, Fungicides, and Herbicides
- Application Summary: Pyrazole derivatives, which can be synthesized using this compound, are used as insecticides, fungicides, and herbicides .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: These agrochemicals can help protect crops from pests and diseases .
5. Synthesis of Anti-Inflammatory Compounds
- Application Summary: Pyrazoles, which can be synthesized using this compound, have shown anti-inflammatory properties .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: These anti-inflammatory compounds could potentially be used in the treatment of various inflammatory conditions .
6. Synthesis of Selective Enzyme Inhibitory Compounds
- Application Summary: Pyrazole derivatives, which can be synthesized using this compound, have shown selective enzyme inhibitory activities .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: These enzyme inhibitory compounds could potentially be used in various biochemical applications .
Safety And Hazards
- Avoid prolonged or frequent exposure to this compound.
- In case of skin or eye contact, rinse immediately with plenty of water and seek medical assistance.
Future Directions
- Future research could explore the compound’s biological activity, potential applications, and further synthetic modifications.
Please note that specific details on the compound’s mechanism of action and future directions would require additional studies beyond the available information. If you have any specific questions or need further analysis, feel free to ask!
properties
IUPAC Name |
5-chloro-1-methylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYOVMHXYNKROV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370935 | |
Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
54367-66-7 | |
Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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